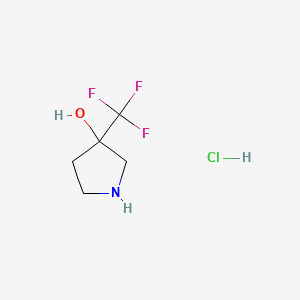

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJSEILRWZMZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-81-7 | |

| Record name | 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies, and illuminate its strategic application in the design of novel therapeutic agents. The incorporation of the trifluoromethyl group onto the pyrrolidine scaffold imparts unique stereoelectronic properties that are increasingly leveraged to enhance the potency, metabolic stability, and bioavailability of drug candidates. This document serves as a detailed resource, complete with experimental insights and protocols, to support researchers in harnessing the potential of this versatile chemical entity.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a ubiquitous and highly valued scaffold in drug discovery, forming the core of numerous approved drugs.[1][2] Its non-planar, saturated sp3-hybridized structure allows for a three-dimensional exploration of chemical space that is crucial for achieving specific and high-affinity interactions with biological targets.[2]

In recent decades, the introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] The -CF3 group is a powerful modulator of a molecule's physicochemical properties.[4] Its strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups, such as the pyrrolidine nitrogen, influencing binding interactions and solubility. Furthermore, the -CF3 group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and bioavailability due to its high lipophilicity.[3][5]

The combination of these two motifs in This compound creates a building block with exceptional potential. The tertiary alcohol adds a key hydrogen bond donor/acceptor site, while the -CF3 group provides the electronic and metabolic benefits, making it a "privileged scaffold" for constructing novel chemical entities.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1334147-81-7 | [6][7] |

| Molecular Formula | C₅H₉ClF₃NO | [8] |

| Molecular Weight | 191.58 g/mol (for HCl salt) | - |

| Appearance | Solid | [9] |

| Storage | Sealed in dry, 2-8°C | [8] |

Note: Specific values for properties like melting point, pKa, and LogP are not consistently reported across public domains and should be determined experimentally for specific lots.

Synthesis and Mechanistic Considerations

The synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol is a critical step in its utilization. A common and effective strategy involves the nucleophilic trifluoromethylation of a protected pyrrolidin-3-one precursor.

Conceptual Synthesis Workflow

The general approach involves a two-step process: nucleophilic addition of a trifluoromethyl source to a ketone, followed by deprotection. This method is favored for its directness and control.

Caption: General workflow for the synthesis of the target compound.

Expertise-Driven Protocol: Synthesis from N-Boc-pyrrolidin-3-one

This protocol describes a representative synthesis. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the trifluoromethylation conditions but can be readily removed under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt.

Step 1: Trifluoromethylation of N-Boc-pyrrolidin-3-one

-

Inert Atmosphere: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-pyrrolidin-3-one (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reactivity of the organometallic reagent and minimize side reactions.

-

Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent, ~1.5 eq) to the stirred solution.

-

Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 eq, 1M solution in THF) dropwise. Causality: The fluoride source activates the TMSCF3 to generate a transient, highly nucleophilic trifluoromethyl anion.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel, typical eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-(trifluoromethyl)pyrrolidin-3-ol.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

-

Acidification: Add a solution of hydrogen chloride (HCl) in diethyl ether (~2 M solution, ~2-3 eq) dropwise while stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a therapeutic agent itself but rather a crucial intermediate used to synthesize more complex, biologically active molecules.[5][10] Its derivatives have been explored in various therapeutic areas.

Case Study: Role as a Scaffold in β3 Adrenergic Receptor Agonists

The pyrrolidine core is a key feature in the design of agonists for the β3 adrenergic receptor, a target for conditions like overactive bladder and metabolic disorders. Patents in this area describe the synthesis of complex molecules where a substituted pyrrolidine scaffold is essential for activity.[11] The 3-hydroxy group can act as a critical hydrogen bond donor, while the trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of the final compound.

Caption: Logical flow from building block to biological action.

The strategic placement of the trifluoromethyl group can provide a metabolic shield, preventing enzymatic degradation at the 3-position of the pyrrolidine ring, thereby increasing the drug's half-life.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block for modern drug discovery. The convergence of the conformationally constrained pyrrolidine scaffold, the bio-potentiating trifluoromethyl group, and a strategic hydroxyl moiety provides a powerful tool for medicinal chemists. Its utility in creating compounds with enhanced metabolic stability, target affinity, and favorable pharmacokinetic properties ensures its continued relevance in the development of next-generation therapeutics. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers to effectively integrate this potent scaffold into their discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. chemimpex.com [chemimpex.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 1334147-81-7|this compound|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-(trifluoromethyl)pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, grounded in established scientific principles, to definitively confirm the molecular structure of this compound. We will explore the causal relationships behind experimental choices, ensuring a self-validating and robust analytical approach.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical development and medicinal chemistry, the precise molecular structure of a compound is its fundamental identity. This compound, a fluorinated heterocyclic compound, presents a unique set of analytical challenges and opportunities. The pyrrolidine scaffold is a common motif in a variety of biologically active molecules[1]. The introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity[2][3]. Therefore, unambiguous confirmation of its structure, including stereochemistry where applicable, is a critical prerequisite for any further investigation or application.

This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While single-crystal X-ray diffraction offers the most definitive structural information, obtaining suitable crystals can be challenging[4][5][6][7][8]. The workflow described herein provides a robust pathway for structural confirmation, even in the absence of crystallographic data.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound should follow a logical progression, where each analytical technique provides a piece of the puzzle, and the collective data builds a comprehensive and self-validating picture.

Figure 1: A logical workflow for the comprehensive structure elucidation of this compound.

Part 1: Foundational Analysis - Molecular Formula and Mass

The initial steps in structure elucidation focus on establishing the fundamental properties of the molecule: its elemental composition and molecular weight.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The hydrochloride salt will likely lead to the observation of the protonated molecule of the free base, [M+H]⁺.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. For 3-(Trifluoromethyl)pyrrolidin-3-ol (C5H8F3NO), the expected monoisotopic mass of the free base is 155.0558 Da[9]. The protonated molecule [C5H9F3NO]⁺ should be observed at m/z 156.0631.

-

Analyze the isotopic pattern to further confirm the elemental composition.

-

Induce fragmentation (e.g., through collision-induced dissociation, CID) to observe characteristic fragment ions. Expected fragmentation pathways for pyrrolidine derivatives often involve cleavage of the ring[10]. The loss of water from the tertiary alcohol and fragmentation of the pyrrolidine ring are anticipated.

-

| Parameter | Expected Value | Interpretation |

| Molecular Formula (Free Base) | C5H8F3NO | Consistent with the proposed structure[11]. |

| Molecular Weight (Free Base) | 155.11 g/mol | |

| Monoisotopic Mass (Free Base) | 155.0558 Da | [9] |

| Observed Ion (ESI+) | m/z 156.0631 | [M+H]⁺ of the free base. |

Part 2: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to map out the carbon-hydrogen framework and confirm the connectivity of the atoms.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆):

-

Pyrrolidine Ring Protons: The four methylene protons of the pyrrolidine ring will appear as complex multiplets due to diastereotopicity and coupling to each other. Their chemical shifts are expected in the range of 2.0-3.8 ppm[12][13][14][15]. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. In D₂O, this proton will exchange and the peak will disappear.

-

Amine Proton (-NH₂⁺-): As a hydrochloride salt, the nitrogen will be protonated. This will likely appear as a broad singlet, also exchangeable with D₂O. Its chemical shift can be in the range of 9.5-11.0 ppm[12].

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of different types of carbon atoms in the molecule.

Expected ¹³C NMR Spectrum (in D₂O or DMSO-d₆):

-

Pyrrolidine Ring Carbons: Two distinct signals for the methylene carbons are expected, typically in the range of 25-60 ppm[16]. The carbons adjacent to the nitrogen will be deshielded.

-

Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl and trifluoromethyl groups will be significantly deshielded and will show coupling to the fluorine atoms. Its chemical shift is expected to be in the range of 70-90 ppm.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of 120-130 ppm. The large one-bond carbon-fluorine coupling constant (¹JCF) is characteristic[17].

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the chemical environment of the fluorine atoms[18][19][20][21].

Expected ¹⁹F NMR Spectrum:

-

Trifluoromethyl Group (-CF₃): A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group[3]. The chemical shift will be indicative of the electronic environment. For a CF₃ group attached to a tertiary alcohol, the chemical shift is typically in the range of -75 to -85 ppm relative to CFCl₃[21]. The absence of coupling to protons in a proton-decoupled spectrum confirms the C-CF₃ connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR: Acquire COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range C-H correlations, which are crucial for confirming the connectivity of the entire molecule.

-

Figure 2: Integration of NMR data to confirm the molecular structure.

Part 3: Functional Group Confirmation - Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Experimental Protocol: Fourier Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken and automatically subtracted.

Expected IR Absorption Bands:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| O-H Stretch (Alcohol) | 3200-3600 | Broad |

| N-H Stretch (Amine Salt) | 2400-2800 | Broad, characteristic of amine hydrochlorides[12]. |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |

| C-F Stretch | 1000-1350 | Strong, sharp bands |

| C-N Stretch | 1020-1250 | Medium |

The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule[22][23][24][25][26][27].

Part 4: The Gold Standard - Single-Crystal X-ray Diffraction

When a suitable single crystal can be obtained, X-ray diffraction provides the most unambiguous and detailed three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry[4][5][6][7][8].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable size and quality. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.

The resulting crystal structure would provide definitive proof of the connectivity, conformation, and, if chiral, the absolute configuration of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula and weight with mass spectrometry, to mapping the atomic connectivity with a suite of NMR experiments, and confirming functional groups with IR spectroscopy—a high degree of confidence in the proposed structure can be achieved. While single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure, the spectroscopic methods detailed here provide a robust and self-validating pathway for the comprehensive characterization of this important fluorinated building block.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. excillum.com [excillum.com]

- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-(trifluoromethyl)pyrrolidin-3-ol (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 10. Pyrrolidine [webbook.nist.gov]

- 11. manchesterorganics.com [manchesterorganics.com]

- 12. benchchem.com [benchchem.com]

- 13. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 17. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 18. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 20. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. 2-Pyrrolidinone [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Pyrrolidine [webbook.nist.gov]

- 27. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride (CAS No. 1334147-81-7). As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. Due to the limited availability of public, peer-reviewed spectroscopic data for this specific compound, this document synthesizes predictive data based on foundational spectroscopic principles and analysis of analogous structures. We present detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the characterization and quality control of this and structurally related fluorinated molecules.

Introduction and Molecular Structure

This compound is a chiral heterocyclic compound featuring a pyrrolidine ring, a tertiary alcohol, and a trifluoromethyl group at the C3 position. The presence of the electron-withdrawing CF₃ group significantly influences the electronic environment of the molecule, impacting its chemical reactivity and spectroscopic properties. The hydrochloride salt form ensures the protonation of the pyrrolidine nitrogen, rendering the compound more stable and water-soluble.

Molecular Properties Summary:

| Property | Value | Source |

| CAS Number | 1334147-81-7 | Manchester Organics[1] |

| Molecular Formula | C₅H₉ClF₃NO | Sigma-Aldrich[2] |

| Molecular Weight | 191.58 g/mol | Sigma-Aldrich[2] |

| InChI Key | QDJSEILRWZMZFQ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

The structural integrity and purity of this compound are critical for its application in synthesis and biological screening. The following sections detail the expected spectroscopic signatures that serve as a benchmark for its identity and quality assessment.

Caption: Key structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the unique fluorine environment.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons. The use of D₂O as a solvent will cause the exchangeable N⁺H₂ and OH protons to disappear from the spectrum, simplifying the analysis of the methylene protons. The electron-withdrawing effect of the adjacent CF₃ group and the protonated nitrogen will shift the signals of neighboring protons downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 - 3.6 | m | 4H | H-2, H-5 | Protons alpha to the protonated nitrogen (N⁺H₂) are significantly deshielded. |

| ~2.6 - 2.2 | m | 2H | H-4 | Protons at C4 are expected to be multiplets due to coupling with H-5 protons. |

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

The ¹³C NMR spectrum will be characterized by the presence of four distinct carbon signals. The quaternary carbon (C3) bonded to the CF₃ group will exhibit a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF).

| Predicted Chemical Shift (δ, ppm) | Quartet? (JCF in Hz) | Assignment | Rationale |

| ~125 | q (¹JCF ≈ 285 Hz) | CF₃ | The carbon of the trifluoromethyl group shows a large one-bond coupling constant. |

| ~75 | q (²JCF ≈ 30 Hz) | C-3 | The quaternary carbon attached to the CF₃ group is deshielded and split by two-bond C-F coupling. |

| ~50 | No | C-2, C-5 | Carbons alpha to the protonated nitrogen. |

| ~35 | No | C-4 | The remaining methylene carbon of the pyrrolidine ring. |

Predicted ¹⁹F NMR Spectrum (470 MHz, D₂O)

The ¹⁹F NMR spectrum provides a direct and highly sensitive probe for the trifluoromethyl group. A single, sharp singlet is expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -75 to -80 | s | CF₃ | The chemical shift is characteristic of a CF₃ group attached to a quaternary carbon. The absence of adjacent protons results in a singlet. |

Experimental Protocol for NMR Data Acquisition

Expertise-Driven Rationale: The choice of a deuterated polar solvent like D₂O or DMSO-d₆ is critical. D₂O is preferred for simplifying the ¹H spectrum by exchanging labile protons, while DMSO-d₆ can be used if observation of the OH and NH₂⁺ protons is desired. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex spin systems of the pyrrolidine ring.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., D₂O, 99.9% D).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 3-4 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

-

Use a broad decoupling sequence (e.g., GARP or WALTZ-16) to remove proton coupling.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 2 seconds.

-

Reference the spectrum externally to a standard such as CFCl₃ (δ = 0.00 ppm).

-

Caption: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the O-H, N-H, and C-F bonds.

Expertise-Driven Rationale: For a solid hydrochloride salt, Attenuated Total Reflectance (ATR) is the most convenient and reliable sampling method, as it requires minimal sample preparation and avoids complications associated with KBr pellets (e.g., moisture).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Strong | O-H stretch (tertiary alcohol) |

| ~2800 - 2400 | Broad, Strong | N⁺-H stretch (secondary amine salt)[3] |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1350 - 1100 | Very Strong | C-F stretches (CF₃ group) |

Experimental Protocol for ATR-IR

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum (32 scans) of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized molecule.

Expertise-Driven Rationale: Analysis in positive ion mode is optimal for a hydrochloride salt, as the molecule is already prone to forming a positive ion. The observed mass will correspond to the protonated free base [M+H]⁺, where 'M' is the neutral 3-(Trifluoromethyl)pyrrolidin-3-ol.

Predicted Mass Spectrometry Data (ESI+):

| m/z Value | Ion Species | Calculation |

| 156.06 | [M+H]⁺ | C₅H₈F₃NO (155.06) + H⁺ |

| 178.04 | [M+Na]⁺ | C₅H₈F₃NO (155.06) + Na⁺ |

| 138.05 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization (Positive Mode):

-

Set the ion source to positive polarity.

-

Optimize key ESI parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-300 to observe the protonated molecular ion and potential adducts.

Conclusion

The structural verification of this compound relies on a multi-technique spectroscopic approach. This guide provides a robust, scientifically-grounded framework of the expected NMR, IR, and MS data, alongside validated protocols for their acquisition. While based on predictive analysis, these data serve as a reliable benchmark for researchers to confirm the identity, purity, and stability of this important chemical building block, ensuring the integrity of downstream applications in research and development.

References

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Groups in Drug Design

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into successful drug candidates. This guide provides an in-depth analysis of the core mechanisms through which the CF₃ group exerts its profound influence on molecular properties. We will dissect its role in enhancing metabolic stability, modulating physicochemical parameters such as lipophilicity and pKa, and augmenting target binding affinity through a unique combination of steric and electronic effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a framework for the rational application of this powerful functional group.

The Trifluoromethyl Group: A Privileged Moiety in Medicinal Chemistry

The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule.[1] This is not a matter of simple steric replacement but a strategic intervention that leverages the unique properties of the C-F bond and the fluorine atom itself. The CF₃ group is characterized by its high electronegativity, significant steric bulk compared to a methyl group, and exceptional stability.[2][3] These attributes are the foundation for its multifaceted mechanisms of action in drug design, which we will explore in detail.

Mechanism I: Fortifying the Molecular Scaffold Against Metabolism

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes.[4] The CF₃ group serves as a powerful tool to "metabolically proof" a molecule.

The Indomitable Carbon-Fluorine Bond

The mechanistic basis for enhanced metabolic stability lies in the strength of the carbon-fluorine bond. The C-F bond has a dissociation energy of approximately 485 kJ/mol, significantly stronger than the C-H bond's ~414 kJ/mol.[1] CYP enzymes typically initiate metabolism by abstracting a hydrogen atom from a C-H bond. The formidable strength of the C-F bond makes it highly resistant to this enzymatic cleavage, effectively blocking metabolism at the site of trifluoromethylation.[5]

Case Study: Metabolic Switching in Picornavirus Inhibitors

A compelling example of this "metabolic blocking" was observed in the development of antipicornavirus agents. A comparative study using monkey liver microsomes revealed that a methyl-containing compound was converted into 18 distinct metabolic products. In stark contrast, its trifluoromethyl analogue, where the metabolically labile methyl group was replaced, resulted in significantly fewer metabolites, demonstrating a profound protective effect against hepatic metabolism.[2] This "metabolic switching" away from a vulnerable site can dramatically increase a drug's half-life (t½) and improve its bioavailability.[5]

Quantitative Impact on Metabolic Stability

The replacement of a metabolically labile methyl group with a trifluoromethyl group leads to predictable improvements in in vitro metabolic stability assays.

| Parameter | Typical Outcome for -CH₃ Analog | Typical Outcome for -CF₃ Analog | Rationale |

| Number of Metabolites | Higher | Significantly Reduced | The primary oxidative metabolic pathway is blocked by the stable C-F bonds, preventing the formation of downstream metabolites.[2] |

| In Vitro Half-life (t½) | Shorter | Longer | The reduced rate of enzymatic degradation leads to a slower clearance of the parent compound from the assay system.[5] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver enzymes; blocking a major metabolic route directly reduces this value.[5] |

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a self-validating system to assess the metabolic stability of a compound. The inclusion of a negative control (without the NADPH cofactor) ensures that any observed compound loss is due to enzymatic metabolism and not chemical instability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of the test compound in DMSO.

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (100 mM, pH 7.4).

-

-

Incubation Setup (96-well plate format):

-

In designated wells, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Add the test compound to the microsome suspension to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

-

Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control.

-

-

Reaction Initiation and Time-Point Sampling:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. The 0-minute time point is taken immediately before this addition.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound concentration.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent drug remaining versus time.

-

The elimination rate constant (k) is the negative of the slope of the linear regression line.

-

Calculate the half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).

-

Mechanism II: Fine-Tuning Physicochemical Properties

The potent electron-withdrawing nature of the CF₃ group profoundly alters the electronic distribution of the entire molecule, which can be strategically used to fine-tune lipophilicity and acidity/basicity (pKa).[3][6]

Modulating Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter governing a drug's absorption, distribution, membrane permeability, and toxicity. The CF₃ group is highly lipophilic and generally increases the octanol-water partition coefficient (LogP) when replacing a hydrogen atom or even a methyl group.[1] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[3]

| Compound Pair | LogP of -CH₃ Analog | LogP of -CF₃ Analog | Observation |

| Toluene vs. Benzotrifluoride | ~2.7 | ~3.0 | Replacement of -CH₃ with -CF₃ on a benzene ring increases lipophilicity. |

Altering Acidity and Basicity (pKa)

The strong inductive effect of the CF₃ group significantly impacts the pKa of nearby functional groups.[6]

-

Acids: It stabilizes the conjugate base of an acid by withdrawing electron density, making the acid stronger (i.e., lowering its pKa).

-

Bases: It decreases the electron density on a basic nitrogen, making its lone pair less available to accept a proton, thus rendering the amine less basic (i.e., lowering the pKa of its conjugate acid).

This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

| Compound Pair | pKa of Reference Compound | pKa of -CF₃ Analog | Observation |

| Benzoic Acid vs. 3-(Trifluoromethyl)benzoic Acid | 4.20 | 3.7 | The CF₃ group significantly increases the acidity of the carboxylic acid. |

| Anilinium vs. 2-(Trifluoromethyl)anilinium | ~4.6 | ~1.1 | The CF₃ group dramatically reduces the basicity of the aniline nitrogen. |

Mechanism III: Enhancing Target Binding Affinity

The CF₃ group can increase a ligand's binding affinity for its protein target through a sophisticated interplay of steric, hydrophobic, and unique electronic interactions.

Hydrophobic and Steric Interactions

Being larger than a methyl group, the CF₃ group can promote more extensive hydrophobic interactions by displacing water molecules from the binding pocket.[1] Its defined steric bulk can also act as a "conformational lock," restricting the rotation of the molecule and favoring the specific bioactive conformation required for optimal binding. This is partly governed by the gauche effect , where the preference for a gauche conformation in certain fluorinated ethanes is driven by stabilizing hyperconjugation interactions (σC-H → σ*C-F).[7]

Orthogonal Multipolar Interactions: A Key Electronic Contribution

Beyond simple hydrophobic packing, the CF₃ group engages in highly specific, favorable interactions with protein backbones. Due to the high electronegativity of fluorine, the carbon atom of the CF₃ group is electron-deficient (Cδ+), while the fluorine atoms are electron-rich (Fδ-). This polarity allows for orthogonal multipolar interactions , where the electrophilic carbon of a backbone carbonyl group (C=O) aligns with the nucleophilic fluorine atoms of the CF₃ group (C-Fδ-···Cδ+=O).[8] These interactions, observed in high-resolution crystal structures, can significantly enhance binding affinity, sometimes improving activity by 5- to 10-fold.[8]

Case in Point: COX-2 Inhibitors

In the design of selective COX-2 inhibitors like Celecoxib, the CF₃ group plays a crucial role. X-ray crystallography shows the trifluoromethyl-pyrazole moiety fitting into a hydrophobic side pocket of the COX-2 active site. This interaction contributes to both the potency and selectivity of the drug over the COX-1 isoform, which has a more constricted active site.[6]

Experimental Protocol: Equilibrium Dialysis for Protein Binding

This protocol determines the fraction of a drug that is unbound or "free" in plasma, which is the fraction available to interact with its target.

Objective: To determine the percentage of a drug candidate bound to plasma proteins.

Methodology:

-

Apparatus and Reagent Setup:

-

Use a 96-well equilibrium dialysis apparatus with dialysis membranes of a suitable molecular weight cutoff (e.g., 12-14 kDa) that retain proteins but allow the small molecule drug to pass.

-

Hydrate the membranes according to the manufacturer's instructions.

-

Assemble the dialysis unit, creating a two-chamber system for each well.

-

-

Sample Preparation and Loading:

-

Prepare a solution of the test compound in plasma (e.g., human, rat) at a clinically relevant concentration (e.g., 1 µM).

-

Add a precise volume of the compound-spiked plasma to one side of the dialysis chamber (the "plasma" side).

-

Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other side (the "buffer" side).

-

-

Equilibration:

-

Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-24 hours, determined empirically).

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

To avoid matrix effects during analysis, "matrix-match" the samples: add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot.

-

Precipitate proteins from both sets of samples using cold acetonitrile.

-

Analyze the concentrations of the drug in the supernatants from both chambers ([C]plasma and [C]buffer) using a validated LC-MS/MS method.

-

-

Data Calculation:

-

The concentration in the buffer chamber represents the free drug concentration ([C]free = [C]buffer).

-

The concentration in the plasma chamber represents the total drug concentration ([C]total = [C]plasma).

-

Calculate the percentage bound: % Bound = (([C]total - [C]free) / [C]total) * 100.

-

Strategic Considerations for Drug Design

The decision to incorporate a CF₃ group should be a data-driven, strategic choice based on the specific challenges of a drug discovery program.

Conclusion

The trifluoromethyl group is far more than a simple steric blocker; it is a multi-faceted tool that exerts a powerful influence over a molecule's metabolic fate, physicochemical characteristics, and target interactions. Its ability to enhance metabolic stability by fortifying C-H bonds, fine-tune lipophilicity and pKa through strong inductive effects, and increase binding affinity via unique hydrophobic and multipolar interactions makes it an indispensable component of the modern medicinal chemist's toolkit. A thorough understanding of these underlying mechanisms enables researchers to rationally design and develop safer and more effective therapeutic agents.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Trifluoromethyl-Pyrrolidine Scaffold: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to the pyrrolidine ring—a privileged scaffold renowned for its three-dimensional character and stereochemical richness—the resulting trifluoromethyl-pyrrolidine motif offers a powerful tool for navigating the complexities of drug design. This technical guide provides a comprehensive exploration of the biological significance of this scaffold, delving into the synergistic interplay between the CF3 group and the pyrrolidine core. We will examine how this combination influences metabolic stability, target binding affinity, and pharmacokinetic profiles. Through an analysis of synthetic strategies, structure-activity relationships (SAR), and detailed case studies across various therapeutic areas, this guide will illuminate the causality behind experimental choices and provide field-proven insights for leveraging the trifluoromethyl-pyrrolidine scaffold in the development of next-generation therapeutics.

The Strategic Alliance: Unpacking the Physicochemical Synergy

The remarkable utility of the trifluoromethyl-pyrrolidine scaffold stems from the unique and complementary properties of its two constituent parts. Understanding this synergy is fundamental to appreciating its broad applicability in drug discovery.

The Trifluoromethyl Group: More Than a Bulky Halogen

The trifluoromethyl group is not merely a bioisostere for a methyl or chloro group; it imparts a distinct set of characteristics to a molecule.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, can significantly modulate the pKa of nearby functional groups, influencing ionization states and, consequently, receptor interactions.[1] Furthermore, the CF3 group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier—a critical consideration for central nervous system (CNS) drug development.[2][3] One of the most significant advantages of the CF3 group is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life, reduced metabolic clearance, and improved oral bioavailability.[2]

The Pyrrolidine Scaffold: A Three-Dimensional Playground

The five-membered, saturated pyrrolidine ring is a ubiquitous feature in a vast number of natural products and FDA-approved drugs.[5][[“]] Unlike its flat, aromatic counterpart, pyrrole, the sp3-hybridized carbons of the pyrrolidine ring confer a non-planar, puckered conformation. This inherent three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling substituents to be positioned in precise spatial orientations for optimal interaction with biological targets.[5][[“]] The pyrrolidine scaffold also possesses up to four stereogenic centers, offering a rich landscape for stereochemical diversity. The spatial arrangement of substituents can dramatically influence binding affinity and biological activity, as different stereoisomers can adopt distinct binding modes within a target's active site.[5]

The Synergistic Advantage

The combination of the trifluoromethyl group and the pyrrolidine scaffold creates a molecular framework with a highly desirable set of properties for drug design:

-

Enhanced Potency and Selectivity: The CF3 group can engage in specific hydrophobic and electrostatic interactions with protein targets, while the pyrrolidine ring's stereochemistry ensures the precise positioning of these and other pharmacophoric elements.[5]

-

Improved "Drug-Like" Properties: The metabolic stability conferred by the CF3 group, coupled with the favorable physicochemical properties of the pyrrolidine scaffold, often results in compounds with improved pharmacokinetic profiles, including increased oral bioavailability and half-life.[2][7]

-

Access to Novel Chemical Space: The unique electronic and steric properties of the trifluoromethyl-pyrrolidine scaffold allow for the design of compounds that can interact with targets in novel ways, potentially leading to new mechanisms of action and the circumvention of drug resistance.

Asymmetric Synthesis: The Gateway to Stereochemically Defined Scaffolds

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure trifluoromethyl-pyrrolidines is of paramount importance. Below are two field-proven, catalytic asymmetric approaches that provide access to these valuable building blocks.

Experimental Protocol: Organocatalytic [3+2] Cycloaddition

This method provides a direct and efficient route to highly substituted α-trifluoromethyl pyrrolidines with three contiguous stereocenters.

Methodology:

-

Imine Formation: To a solution of trifluoroethylamine hydrochloride (1.2 mmol) and the desired ketone (1.0 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) is added anhydrous magnesium sulfate (200 mg). The mixture is stirred at room temperature for 12 hours. The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude ketimine, which is used in the next step without further purification.

-

Cycloaddition: To a solution of the crude ketimine (0.15 mmol), the desired α,β-unsaturated aldehyde (0.10 mmol), and 3,5-dinitrobenzoic acid (0.02 mmol) in DCM (1.0 mL) is added (R)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.02 mmol) as the organocatalyst.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl pyrrolidine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM and magnesium sulfate is crucial to drive the equilibrium of the imine formation forward by removing water.

-

Acid Additive: 3,5-dinitrobenzoic acid acts as a co-catalyst, protonating the enal to increase its reactivity as a dipolarophile.

-

Organocatalyst: The diphenylprolinol silyl ether catalyst forms a chiral iminium ion with the enal, which controls the stereochemical outcome of the cycloaddition.

Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization

This formal (3+2)-annulation strategy provides access to trisubstituted 2-trifluoromethyl pyrrolidines with excellent diastereoselectivity and enantioselectivity.

Methodology:

-

Michael Addition: To a solution of a 1,1,1-trifluoromethylketone (0.24 mmol) and a nitroolefin (0.20 mmol) in anhydrous toluene (1.0 mL) at room temperature is added a diarylprolinol silyl ether organocatalyst (0.04 mmol).

-

Reaction Monitoring: The reaction is stirred for the time indicated by TLC analysis to ensure complete consumption of the limiting reagent.

-

Reductive Cyclization: The crude Michael adduct is then dissolved in methanol (2.0 mL), and Palladium on carbon (10 wt. %, 10 mg) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

-

Work-up and Purification: The reaction is stirred vigorously for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the 2-trifluoromethyl pyrrolidine.

Causality Behind Experimental Choices:

-

Organocatalyst: The chiral secondary amine catalyst activates the trifluoromethylketone through enamine formation, facilitating a stereocontrolled Michael addition to the nitroolefin.

-

Reductive Cyclization: The catalytic hydrogenation serves a dual purpose: it reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the Michael adduct dictates the final diastereoselectivity of the cyclized product.

Biological Significance and Therapeutic Applications: Case Studies

The trifluoromethyl-pyrrolidine scaffold has been successfully employed in the development of a diverse range of therapeutic agents. The following case studies highlight its versatility and impact.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. Several potent and selective DPP-4 inhibitors feature a pyrrolidine scaffold that mimics the proline residue of the natural substrate. The introduction of a trifluoromethyl group has been a key strategy in optimizing the potency and pharmacokinetic properties of these inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

The pyrrolidine ring serves as a crucial P1 fragment, fitting into the S1 subsite of the DPP-4 active site.[5]

-

The introduction of a trifluoromethyl group, often on an adjacent aromatic ring or as part of a larger substituent, can enhance binding affinity through favorable interactions within the S2 extensive subsite.[8]

-

In some instances, a trifluorophenyl moiety itself can act as a P1 fragment, demonstrating the versatility of this group in molecular recognition.[5]

| Compound Class | Target | Key Structural Features | IC50 (nM) | Reference |

| Pyrrolidine Sulfonamides | DPP-4 | 4-trifluorophenyl substitution on 1,2,4-oxadiazole | 11.32 | Salve and Jadhav (2021) |

| Tetrahydropyran Derivatives | DPP-4 | Trifluoromethyl at the 6-position | Maintained robust activity | Zhang et al. |

Central Nervous System (CNS) Agents

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes the trifluoromethyl-pyrrolidine scaffold particularly attractive for the development of CNS-active drugs, which must cross the blood-brain barrier.[3][9]

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs):

The structure-activity relationships of aryloxypropanamine and cycloalkanol ethylamine scaffolds, common in SNRIs, have shown that electron-withdrawing groups on the aromatic ring can enhance norepinephrine reuptake inhibition. A meta-trifluoromethyl analogue in the cycloalkanol ethylamine series exhibited the most potent inhibitory effect on norepinephrine uptake and the highest selectivity over serotonin uptake. While not all of these examples contain a pyrrolidine ring, the principles can be applied to the design of novel pyrrolidine-containing SNRIs.

Anticonvulsants:

In a series of pyrrolidine-2,5-dione-acetamides investigated for anticonvulsant properties, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be most active in the maximal electroshock (MES) test, a preclinical model of generalized seizures.[5]

Oncology

The trifluoromethyl-pyrrolidine scaffold is also emerging as a valuable motif in the design of novel anticancer agents.

PI3K Inhibitors:

Alpelisib, an approved inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), contains a pyrrolidine carboxamide moiety. While the trifluoromethyl group in alpelisib is on a pyridine ring, this example underscores the successful combination of these two pharmacophorically important groups in a clinical setting.[1] The inclusion of the trifluoromethyl group was shown to be important for inhibiting PI3K-dependent Akt activation in the double-digit nanomolar range.[1]

Antiproliferative Agents:

In a series of dispiro indenoquinoxaline pyrrolidine quinolone analogues, a compound bearing a thiophene ring showed good anticancer activity against MCF-7 and HeLa cells, with IC50 values of 17 µM and 19 µM, respectively.[5] Docking studies of related compounds have shown that a trifluoromethyl group on a phenyl ring can participate in favorable hydrophobic interactions within the colchicine binding site of tubulin.[5]

Visualizing Molecular Interactions and Workflows

Generalized Synthetic Pathway to Trifluoromethyl-Pyrrolidines

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Trifluoromethyl-Containing Building Blocks in Modern Synthesis

For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern molecular design. This guide provides an in-depth exploration of trifluoromethyl-containing building blocks, their synthesis, and their application, moving beyond a simple recitation of methods to offer insights into the causality behind experimental choices and the practicalities of their implementation.

Introduction: The Transformative Influence of the Trifluoromethyl Group

The trifluoromethyl group has emerged as a privileged motif in medicinal chemistry, agrochemicals, and materials science.[1][2] Its profound impact stems from a unique combination of properties:

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to metabolic degradation, a critical attribute in drug design for enhancing bioavailability and half-life.[3][4]

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.[3][4]

-

Electronegativity and Dipole Moment: As a potent electron-withdrawing group, the CF3 moiety can modulate the acidity or basicity of nearby functional groups, influencing pKa values and, consequently, the binding affinity of a molecule to its target.[1][2]

The journey of trifluoromethylation from a synthetic curiosity to a routine tool in the chemist's arsenal has been marked by the development of a diverse array of reagents and methodologies, each with its own set of advantages and limitations. This guide will navigate this landscape, providing a clear and practical overview for the discerning researcher.

Part 1: A Survey of Trifluoromethyl-Containing Building Blocks

The effective incorporation of a trifluoromethyl group often begins with the selection of an appropriate building block. These can be broadly categorized as follows:

-

Simple Aliphatic and Aromatic CF3-Containing Molecules: These foundational building blocks, such as trifluorotoluene and trifluoroethanol, serve as versatile starting materials for more complex syntheses.

-

Trifluoromethylated Heterocycles: Given the prevalence of heterocyclic scaffolds in pharmaceuticals, building blocks like trifluoromethylated pyridines and indoles are of paramount importance.[3][5][6]

-

Specialized Trifluoromethylating Reagents: A class of reagents has been developed for the direct introduction of the CF3 group. These include the electrophilic Togni and Umemoto reagents, and radical precursors like Langlois' reagent.[7]

Commercially Available Trifluoromethyl-Containing Building Blocks: A Practical Guide

The accessibility of starting materials is a crucial consideration in any synthetic campaign. The following table provides a selection of commonly used trifluoromethyl-containing building blocks and their commercial suppliers.

| Building Block | Structure | Representative Suppliers |

| 3-(Trifluoromethyl)aniline | aniline with a CF3 group at the 3-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |

| 4-(Trifluoromethyl)benzoic acid | benzoic acid with a CF3 group at the 4-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |

| 2-Bromo-5-(trifluoromethyl)pyridine | pyridine with Br at the 2-position and CF3 at the 5-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |

| 2-(Trifluoromethyl)indole | indole with a CF3 group at the 2-position | Sigma-Aldrich, Fluorochem, Apollo Scientific |

| Togni Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Sigma-Aldrich, Fluorochem, Apollo Scientific |

| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Sigma-Aldrich, Fluorochem, Apollo Scientific |

| Langlois' Reagent (Sodium triflinate) | CF3SO2Na | Sigma-Aldrich, Fluorochem, Apollo Scientific |

| Ruppert-Prakash Reagent (TMSCF3) | Trimethyl(trifluoromethyl)silane | Sigma-Aldrich, Fluorochem, Apollo Scientific |

Part 2: Synthetic Methodologies for the Introduction of the Trifluoromethyl Group

The choice of trifluoromethylation method is dictated by the substrate, the desired position of the CF3 group, and the tolerance of other functional groups within the molecule.

Nucleophilic Trifluoromethylation

This approach utilizes a "CF3-" synthon, with the Ruppert-Prakash reagent (TMSCF3) being the most prominent example. The reaction is typically activated by a fluoride source and is effective for the trifluoromethylation of carbonyl compounds and other electrophiles.

-

To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.05 mmol).

-

Slowly add trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent and are particularly useful for the trifluoromethylation of nucleophiles such as enolates, enamines, and heteroatoms. Togni's and Umemoto's reagents are the workhorses in this category.[7]

-

To a solution of the indole (1.0 mmol) in a suitable solvent such as DMF (5 mL) at room temperature, add a silver catalyst, such as Ag(I) triflate (0.1 mmol).

-

Add Togni's Reagent I (1.2 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography.

Radical Trifluoromethylation

The generation of the trifluoromethyl radical (•CF3) has become a powerful strategy, especially with the advent of photoredox catalysis. This method offers mild reaction conditions and excellent functional group tolerance, making it suitable for late-stage functionalization.[8][9][10]

-

In a Schlenk tube, combine the alkene (0.5 mmol), a trifluoromethyl source such as CF3I (1.0 mmol), a photocatalyst like Ru(bpy)3Cl2 (1 mol%), and a suitable solvent (e.g., acetonitrile, 5 mL).

-

Degas the solution by freeze-pump-thaw cycles.

-

Irradiate the mixture with a blue LED lamp at room temperature with vigorous stirring for 24 hours.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.[9][10]

Transition-Metal-Catalyzed Trifluoromethylation

Copper and palladium catalysts have been extensively employed in trifluoromethylation reactions, enabling cross-coupling reactions of aryl and vinyl halides or boronic acids with a trifluoromethyl source.

-

To a reaction vessel, add the aryl iodide (1.0 mmol), a copper(I) salt such as CuI (1.5 mmol), a ligand like 1,10-phenanthroline (0.2 mmol), and a trifluoromethyl source, for example, potassium (trifluoromethyl)trimethoxyborate (1.5 mmol).

-

Add a suitable solvent, such as DMF (5 mL), and heat the mixture at 100 °C for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify by chromatography.

Comparative Analysis of Trifluoromethylation Methods

| Method | Reagent/Catalyst Examples | Substrate Scope | Functional Group Tolerance | Reaction Conditions |

| Nucleophilic | TMSCF3, CF3H | Aldehydes, ketones, imines | Moderate | Basic or fluoride-activated |

| Electrophilic | Togni's reagents, Umemoto's reagents | Enolates, enamines, thiols, phosphines, indoles | Good | Often requires a catalyst |

| Radical | CF3I, CF3SO2Na, Togni's reagents | Alkenes, alkynes, arenes, heteroarenes | Excellent | Photoredox, thermal, or radical initiator |

| Transition-Metal-Catalyzed | CuI, Pd(OAc)2 | Aryl/vinyl halides, boronic acids, alkynes | Good | Elevated temperatures |

Part 3: Applications in the Synthesis of Complex Molecules

The true power of these building blocks and methodologies is realized in their application to the synthesis of complex and biologically active molecules.

Case Study 1: Synthesis of a Trifluoromethylated Pharmaceutical

The synthesis of the non-steroidal anti-inflammatory drug Celecoxib, which features a trifluoromethyl group, showcases the integration of a CF3-containing building block. The synthesis often commences with 4-hydrazinyl-1-(trifluoromethyl)benzene, which is condensed with a diketone to construct the pyrazole core. The trifluoromethyl group in Celecoxib is crucial for its COX-2 selectivity and metabolic stability.

Case Study 2: Construction of Trifluoromethylated Heterocycles

The synthesis of 2-(trifluoromethyl)indoles can be achieved through a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent.[11] This method provides a direct route to this important heterocyclic scaffold, which is a common feature in many drug candidates.

Caption: Domino trifluoromethylation/cyclization of 2-alkynylanilines.

Case Study 3: Late-Stage Trifluoromethylation

The ability to introduce a trifluoromethyl group late in a synthetic sequence is highly desirable as it allows for the rapid generation of analogs from a common advanced intermediate. Photoredox-catalyzed radical trifluoromethylation is particularly well-suited for this purpose due to its mild conditions and broad functional group tolerance. For instance, the direct C-H trifluoromethylation of complex natural products has been demonstrated, showcasing the power of this approach.

Part 4: Future Outlook and Emerging Trends

The field of trifluoromethylation is continuously evolving, with several exciting trends on the horizon:

-

New Reagent Development: The design of more efficient, selective, and safer trifluoromethylating reagents remains an active area of research.

-

Flow Chemistry and Electrochemistry: These technologies offer advantages in terms of safety, scalability, and reaction control, and their application to trifluoromethylation is a growing area of interest.

-

Biocatalysis: The use of enzymes to catalyze trifluoromethylation reactions is a nascent but promising field that could offer unparalleled selectivity.

The trifluoromethyl group will undoubtedly continue to be a vital component in the design of new molecules with enhanced properties. The continued development of novel building blocks and synthetic methodologies will further empower chemists to harness the full potential of this remarkable functional group.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 8. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 9. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 10. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Methodological & Application

Synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol Hydrochloride: An Application Note and Protocol

Introduction: The Significance of Trifluoromethylated Pyrrolidines in Modern Drug Discovery

The introduction of a trifluoromethyl (-CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This modification can significantly enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is also a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to impart desirable physicochemical properties and serve as a versatile building block.[3][4][5] The convergence of these two privileged moieties in 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride results in a highly valuable building block for the synthesis of novel therapeutics. This document provides a detailed protocol for the synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a research setting.

Strategic Approach to Synthesis: Nucleophilic Trifluoromethylation of a Cyclic Ketone Precursor

The most direct and efficient route to 3-(trifluoromethyl)pyrrolidin-3-ol involves the nucleophilic trifluoromethylation of a suitable N-protected pyrrolidin-3-one precursor. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), stands out as the premier reagent for this transformation due to its commercial availability, ease of handling compared to gaseous trifluoromethyl sources, and broad functional group tolerance.[6][7][8]

The reaction proceeds via the activation of TMSCF₃ by a catalytic amount of a fluoride source, typically tetrabutylammonium fluoride (TBAF), to generate a transient, highly nucleophilic trifluoromethyl anion (CF₃⁻).[1] This anion then readily attacks the electrophilic carbonyl carbon of the pyrrolidin-3-one. The resulting trifluoromethylated alkoxide is subsequently trapped by a silyl group, and upon acidic workup, the desired tertiary alcohol is revealed. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from N-Boc-pyrrolidin-3-one.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| N-Boc-pyrrolidin-3-one | 185.22 | 5.00 g | 27.0 | 1.0 |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 5.75 g (6.1 mL) | 40.5 | 1.5 |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 2.7 mL | 2.7 | 0.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| 4M HCl in 1,4-Dioxane | - | 20 mL | 80.0 | 3.0 |

| Diethyl Ether | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |